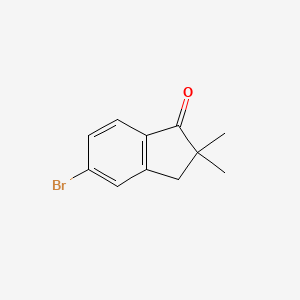

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUNIYUKQVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456668 | |

| Record name | 5-Bromo-2,2-dimethylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495414-32-9 | |

| Record name | 5-Bromo-2,2-dimethylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Introduction: A Versatile Scaffold for Modern Chemistry

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 495414-32-9) is a specialized organic compound built upon a rigid indanone framework.[1][2] Its structure is distinguished by two key features that render it highly valuable in medicinal chemistry and organic synthesis: a gem-dimethyl group at the C2 position, which imparts steric hindrance and conformational rigidity, and a bromine atom at the C5 position of the aromatic ring.[3] This bromine atom serves as a versatile functional handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important intermediate. It is designed for researchers, chemists, and drug development professionals who seek to leverage its unique structural attributes for the creation of complex and novel molecules, particularly in the development of selective receptor modulators and therapeutics for central nervous system (CNS) disorders.[1][4]

Core Structural and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. The properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of the title compound.

Key Properties and Identifiers

| Property | Value | Source |

| CAS Number | 495414-32-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO | [1][2] |

| Molecular Weight | 239.11 g/mol | [1][5] |

| IUPAC Name | This compound | |

| Synonyms | 5-bromo-2,2-dimethyl-1-indanone | |

| Physical Form | Solid (Predicted) | |

| Storage Conditions | 2-8°C, under dry conditions | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) (Predicted) |

Synthesis and Spectroscopic Elucidation

A robust synthetic route and unambiguous characterization are paramount for the effective use of any chemical intermediate. While specific literature on the synthesis of this exact molecule is sparse, a logical and high-yielding pathway can be designed based on established principles of organic chemistry.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct approach to synthesize the title compound is through the selective bromination of its parent molecule, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 10489-28-8).[6][7] The indanone system contains an aromatic ring that is activated towards electrophilic aromatic substitution. The substitution pattern is directed by two groups: the alkyl portion of the fused cyclopentanone (ortho-, para-directing and activating) and the deactivating, meta-directing carbonyl group. The para-position relative to the activating alkyl group (C5) is the most sterically accessible and electronically favored site for bromination, leading to the desired product with high regioselectivity.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS, 1.05 eq).

-

Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to initiate the electrophilic substitution. The acid protonates NBS, generating a more potent electrophilic bromine species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are predicted:

| Technique | Predicted Features |

| ¹H NMR | Aromatic region: ~7.5-7.8 ppm, three protons exhibiting splitting patterns of an ABC system characteristic of a 1,2,4-trisubstituted benzene ring. Benzylic protons: ~2.9 ppm, a singlet integrating to 2H. Methyl protons: ~1.2 ppm, a sharp singlet integrating to 6H. |

| ¹³C NMR | Carbonyl carbon: ~205 ppm. Aromatic carbons: 6 signals between ~120-155 ppm, including the carbon bearing the bromine atom at a lower field. Quaternary carbon (C2): ~45 ppm. Benzylic carbon (C3): ~36 ppm. Methyl carbons: ~25 ppm (one signal for both). |

| IR Spectroscopy | Strong, sharp C=O stretch around 1705-1720 cm⁻¹. Aromatic C=C stretches around 1600 cm⁻¹ and 1470 cm⁻¹. Aliphatic C-H stretches just below 3000 cm⁻¹. |

| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region: [M]⁺ and [M+2]⁺ of nearly equal intensity. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies almost entirely in the reactivity of its C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forging new carbon-carbon and carbon-heteroatom bonds.

In-Depth Focus: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organohalide with an organoboron species.[8] For the title compound, this reaction allows for the direct attachment of a wide variety of aryl, heteroaryl, or vinyl groups at the C5 position, dramatically increasing molecular complexity. This is a preferred method due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9][10]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the indanone, forming a Pd(II) complex.[11] This is often the rate-determining step.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[10][11]

-

Reductive Elimination: The two organic fragments (the indanone and the new R-group) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Representative Experimental Protocol: Suzuki Coupling

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting product by column chromatography to obtain the 5-aryl-2,2-dimethyl-2,3-dihydro-1H-inden-1-one derivative.

Applications in Research and Drug Discovery

The true value of this compound is realized in its application as a strategic building block.

-

Scaffold for CNS Agents: The rigid indanone core is a privileged scaffold in medicinal chemistry.[3] It helps to lock the conformation of a molecule, reducing flexibility and potentially increasing its binding affinity and selectivity for a specific biological target. This is particularly advantageous in designing ligands for receptors and enzymes in the central nervous system.[1]

-

Intermediate for Complex Molecules: It serves as a key intermediate for constructing more elaborate molecular architectures.[4] The ability to easily introduce diversity at the C5 position via cross-coupling allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

-

Analogs for Structure-Activity Relationship (SAR) Studies: In lead optimization, SAR studies are crucial. This compound provides a reliable platform to systematically vary the substituent at the C5 position to probe its effect on biological activity, helping to identify potent and selective drug candidates.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

References

- 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one - MySkinRecipes.

- 2,2-dimethyl-2,3-dihydro-1H-inden-1-one - Benchchem.

- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent - MedchemExpress.com.

- 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one - PubChem.

- 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem.

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.

- This compound - MySkinRecipes.

- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent | MedChemExpress.

- 1H-Inden-1-one, 5-bromo-2,3-dihydro- - the NIST WebBook.

- 2,2-Dimethyl-2,3-dihydro-1h-inden-1-one - SynHet.

- 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H12O | CID 301202 - PubChem.

- 5-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE - Echemi.

- This compound.

- 34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one - BLDpharm.

- 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 34598-49-7 - M

- Suzuki reaction - Wikipedia.

- Suzuki Coupling - Organic Chemistry Portal.

- 5-Bromo-1-indanone synthesis - ChemicalBook.

- 1H-Inden-1-one, 5-bromo-2,3-dihydro- - the NIST WebBook.

- 34598-49-7 | 5-Bromo-2,3-dihydro-1H-inden-1-one | ChemScene.

- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo-2, 2-dimethyl-2, 3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 5. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H11BrO | CID 20082014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2-Dimethyl-2,3-dihydro-1h-inden-1-one [synhet.com]

- 7. 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-bromo-2,2-dimethyl-1-indanone: Structure, Synthesis, and Reactivity

Foreword: The Strategic Value of the Indanone Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks are recognized for their intrinsic value as starting points for innovation. The 1-indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is one such "privileged scaffold".[1][2][3] Its rigid conformation and multiple points for functionalization make it a cornerstone in the synthesis of a wide array of biologically active compounds and functional materials.[3][4] This guide focuses on a specifically engineered derivative, 5-bromo-2,2-dimethyl-1-indanone , a molecule designed for synthetic versatility. The strategic placement of a bromine atom at the C5 position, combined with a gem-dimethyl group at the C2 position, creates a unique chemical entity. The bromine atom serves as a versatile handle for advanced coupling reactions, while the gem-dimethyl group sterically shields the alpha-position, preventing undesired side reactions and directing reactivity elsewhere. This document provides a comprehensive technical overview of its structure, plausible synthetic routes, and core reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of 5-bromo-2,2-dimethyl-1-indanone is defined by three key features: the aromatic system, the ketone functional group, and the aliphatic cyclopentane ring. The bromine substituent on the aromatic ring and the gem-dimethyl group on the cyclopentanone ring are critical to its chemical behavior.

Caption: Structure of 5-bromo-2,2-dimethyl-1-indanone.

Physicochemical Data

The fundamental properties of this molecule are summarized below. Data is aggregated from established chemical databases.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | - |

| CAS Number | Not assigned; analogous to 5-bromo-1-indanone (34598-49-7) | [5] |

| Molecular Formula | C₁₁H₁₁BrO | [6] |

| Molecular Weight | 239.11 g/mol | [6] |

| Appearance | Expected to be a solid, likely off-white to beige crystals | [7] |

| Melting Point | Not experimentally determined; likely higher than 5-bromo-1-indanone (126-129 °C) due to increased molecular weight and symmetry | [7] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone) and poorly soluble in water | [8] |

Spectral Data Interpretation

While a dedicated spectrum for this exact molecule is not publicly available, its spectral characteristics can be reliably predicted based on its constituent parts and data from analogous structures like 5-bromo-1-indanone.[5][9][10][11]

-

¹H NMR: The spectrum would be simple and characteristic. Key signals would include:

-

A singlet for the six protons of the two methyl groups at C2.

-

A singlet for the two benzylic protons at C3.

-

Three signals in the aromatic region corresponding to the protons at C4, C6, and C7, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR: Approximately 9 distinct signals would be expected (with two methyl carbons being equivalent). Noteworthy signals include the carbonyl carbon (~190-200 ppm), the quaternary carbon at C2, the benzylic carbon at C3, and the six aromatic carbons, with the carbon attached to the bromine (C5) showing a characteristic shift.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of a conjugated ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.[5][11]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[5]

Plausible Synthesis Strategies

The synthesis of 5-bromo-2,2-dimethyl-1-indanone can be approached through logical, well-established reaction pathways. The choice of strategy depends on the availability of starting materials and desired scale. The following represents a field-proven conceptualization of its synthesis.

Route A: Intramolecular Friedel-Crafts Cyclization

This is a classical and robust method for constructing the indanone core.[4][12] The causality behind this choice is its high efficiency in forming five-membered rings when the precursor is correctly substituted. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Workflow for Synthesis via Friedel-Crafts Cyclization.

Experimental Rationale & Protocol:

-

α,α-Dimethylation: The synthesis begins with a commercially available starting material like 4-bromophenylacetic acid. To introduce the gem-dimethyl group, the carboxylic acid is first deprotonated twice at the alpha-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to form a dianion. This is followed by quenching with an excess of a methylating agent such as methyl iodide. This two-step, one-pot procedure is a standard and effective method for α-alkylation of carboxylic acids.

-

Acyl Chloride Formation: The resulting 3-(4-bromophenyl)-2,2-dimethylpropanoic acid is converted to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation, which proceeds readily.[13]

-

Intramolecular Friedel-Crafts Cyclization: The crucial ring-closing step is achieved by treating the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[4][12] The Lewis acid coordinates to the carbonyl oxygen, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring at the ortho position to the alkyl chain, leading to the formation of the indanone ring system. The reaction is typically performed in an inert solvent like dichloromethane.

Core Reactivity Analysis: A Tale of Three Sites

The synthetic utility of 5-bromo-2,2-dimethyl-1-indanone stems from the distinct reactivity of its three primary functional regions: the carbonyl group, the C5-bromo substituent, and the C2-gem-dimethyl group.

Reactivity at the Carbonyl Group (C1): Nucleophilic Addition

The polarized C=O bond makes the carbonyl carbon an excellent electrophile, readily undergoing nucleophilic addition.[14][15] This is the most fundamental reaction of the indanone core. The adjacent gem-dimethyl groups provide some steric hindrance, which can modulate the rate of attack but does not prevent it.

Caption: General mechanism for nucleophilic addition to the ketone.

Protocol: Reduction to 5-bromo-2,2-dimethyl-1-indanol

This protocol is a self-validating system for confirming the reactivity of the carbonyl group. The disappearance of the ketone stretch in IR spectroscopy and the appearance of a hydroxyl signal and an upfield shift of the C1-proton in NMR would confirm a successful reaction.

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2,2-dimethyl-1-indanone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The choice of NaBH₄ is strategic; it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the aryl bromide.[16]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water or dilute HCl to destroy excess NaBH₄. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Reactivity at the Aromatic Ring (C5-Br): Cross-Coupling Reactions

The carbon-bromine bond is the molecule's gateway to constructing complex biaryl systems and introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions.[17][18][19] This is arguably the most valuable reactive handle for drug discovery applications.[2][20]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki reaction, which couples an organoboron species with an organohalide, is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in modern organic synthesis.[17][21]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol describes a typical procedure for coupling the aryl bromide with phenylboronic acid. The success of the reaction is validated by the disappearance of the starting bromide and the appearance of a new product with a significantly different mass and NMR spectrum.

-

Setup: To a flame-dried Schlenk flask, add 5-bromo-2,2-dimethyl-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio). The use of a biphasic system or an aqueous base is common and often enhances catalytic activity.[22]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, separate the organic layer. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting 5-phenyl-2,2-dimethyl-1-indanone by column chromatography on silica gel.

Other powerful cross-coupling reactions applicable at this site include:

-

Heck Reaction: For coupling with alkenes.[19]

-

Sonogashira Coupling: For coupling with terminal alkynes.[22]

-

Buchwald-Hartwig Amination: For forming C-N bonds.

-

C-S Coupling: For synthesizing aryl sulfides.[23]

Reactivity at the α-Position (C2): The Importance of Being Blocked

A key feature of this molecule is its lack of reactivity at the C2 position for reactions that require enolate formation. The presence of the gem-dimethyl group means there are no acidic α-protons.

Causality & Implications:

-

No Enolization: The molecule cannot form an enol or enolate at the C2 position under typical basic or acidic conditions.

-

Prevention of Side Reactions: This structural block prevents common side reactions associated with ketones, such as aldol condensations, self-condensation, and racemization (if a stereocenter were present at C2).

-

Directing Reactivity: By deactivating the α-position, the gem-dimethyl group effectively channels reactivity towards the carbonyl carbon (nucleophilic addition) and the C5-bromo position (cross-coupling), making the molecule a highly predictable and clean synthetic building block.

Applications in Drug Discovery and Molecular Design

The unique trifecta of reactivity (or lack thereof) makes 5-bromo-2,2-dimethyl-1-indanone a highly valuable intermediate for constructing libraries of complex molecules for drug screening. Its rigid scaffold is often used to orient substituents in a well-defined three-dimensional space, which is crucial for binding to biological targets like enzymes and receptors.[20]

Caption: Logical flow for creating diverse molecular architectures.

This logical diagram illustrates how a medicinal chemist can employ orthogonal reaction strategies. One can first perform a Suzuki coupling to install a desired aryl group at the C5 position and then, in a subsequent step, perform a reduction or Grignard addition at the carbonyl group. This sequential functionalization allows for the systematic exploration of chemical space around the rigid indanone core, a critical process in lead optimization. The indanone scaffold itself is found in numerous pharmaceuticals, including treatments for Alzheimer's disease, highlighting the therapeutic relevance of this molecular class.[24][25]

Conclusion

5-bromo-2,2-dimethyl-1-indanone is more than just a chemical compound; it is a strategically designed synthetic platform. Its structure offers a robust and predictable reactivity profile governed by three key features: a nucleophilic addition site at the carbonyl, a versatile cross-coupling handle at the C5-bromide, and an inert α-position due to the gem-dimethyl block. This combination allows for clean, high-yielding transformations, making it an ideal intermediate for the synthesis of complex molecular targets. For researchers and drug development professionals, understanding the interplay of these features is paramount to unlocking the full potential of this powerful building block in the creation of next-generation therapeutics and advanced materials.

References

- Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.

- Wang, D., et al. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 7(1), 59-63.

- Ben-Valid, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(8), 9449-9460.

-

Wikipedia contributors. (2023). 1-Indanone. Wikipedia. [Link]

-

Lee, C. H., & Lee, J. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(21), 3747-3750. [Link]

-

Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 68(26), 10113-10122. [Link]

-

Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33947-33975. [Link]

-

Serafin, K., & Stolarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

-

PolyblueChem. (2025). A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0). PolyblueChem. [Link]

-

da Silva, W. R., et al. (2021). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Química Nova, 44(5), 527-535. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-1-indanone. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. Indanone synthesis. Organic Chemistry Portal. [Link]

-

LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

-

Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. [Link]

-

Wikipedia contributors. (2023). Electrophilic aromatic substitution. Wikipedia. [Link]

-

Chemchart. 5-Bromo-1-indanone (34598-49-7). Chemchart. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

-

Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia. [Link]

-

SpectraBase. 5-Bromo-1-indanone. SpectraBase. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Professor Dave Explains. (2015). Electrophilic Aromatic Substitution. YouTube. [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Nakajima, K., et al. (2011). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Chemistry Letters, 40(12), 1361-1363. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. (2015). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 92, 15-27. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pentanone, 5-bromo-. PubChem Compound Database. [Link]

- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.

-

Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33947-33975. [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-1-indanone (34598-49-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 8. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]

- 9. 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum [chemicalbook.com]

- 10. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 11. 5-Bromo-1-indanone(34598-49-7) IR Spectrum [chemicalbook.com]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 17. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water [pubmed.ncbi.nlm.nih.gov]

- 18. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]

- 20. jk-sci.com [jk-sci.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scielo.br [scielo.br]

- 25. pdf.benchchem.com [pdf.benchchem.com]

synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to this compound. This valuable substituted indanone serves as a key intermediate in the development of novel therapeutics and functional materials. The synthesis is presented in two primary stages: the construction of the 2,2-dimethyl-1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a highly regioselective bromination. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each synthetic step.

Introduction

Substituted indanones are a prominent structural motif in a wide array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. The unique steric and electronic properties of the 2,2-dimethyl-1-indanone framework, combined with the synthetic versatility introduced by a bromo-substituent, make this compound a highly sought-after building block. This guide delineates a logical and efficient synthetic pathway, emphasizing procedural details and the rationale behind the chosen methodologies to ensure reproducibility and high yields.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, this compound (I), suggests a two-step disconnection. The primary disconnection is the bromine substituent, leading back to the 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (II) core. This intermediate can be accessed through an intramolecular Friedel-Crafts acylation, which involves the cyclization of a suitable precursor, such as 3,3-dimethyl-3-phenylpropanoic acid (III). This precursor, in turn, can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Section 1: Synthesis of the 2,2-Dimethyl-1-Indanone Core

The construction of the indanone skeleton is efficiently achieved via an intramolecular Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry, allowing for the formation of a new ring by the cyclization of an aromatic compound bearing an acyl group or a precursor that can generate one in situ.

Principle and Rationale

The intramolecular Friedel-Crafts acylation of 3,3-dimethyl-3-phenylpropanoic acid is typically promoted by a strong acid, which serves to generate the key electrophile, an acylium ion. This highly reactive species is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered cyclopentanone ring. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it acts as both the acidic catalyst and the solvent, driving the reaction to completion.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

Introduction: Unveiling a Privileged Scaffold for Modern Chemistry

An In-depth Technical Guide to 5-bromo-2,2-dimethyl-1-indanone CAS Number: 495414-32-9

Prepared by: Gemini, Senior Application Scientist

The 1-indanone core is a quintessential "privileged structure" in medicinal chemistry, frequently appearing in a vast array of natural products and pharmacologically active compounds.[1][2] Its rigid bicyclic framework serves as a versatile scaffold for constructing molecules with precise three-dimensional orientations, crucial for effective interaction with biological targets. The strategic incorporation of specific substituents onto this core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specialized derivative: 5-bromo-2,2-dimethyl-1-indanone . While specific literature on this exact molecule is sparse, its constituent features—a bromine atom at the 5-position and a gem-dimethyl group at the 2-position—are of significant interest to researchers and drug development professionals.

-

The 5-Bromo Moiety: Halogenation, particularly with bromine, is a classic strategy in drug design to increase lipophilicity, enhance membrane permeability, and provide a reactive handle for further synthetic diversification via cross-coupling reactions.

-

The Gem-Dimethyl Group: The introduction of a 2,2-dimethyl substitution provides a critical conformational lock on the five-membered ring. This structural constraint can pre-organize the molecule for optimal receptor binding. Furthermore, it blocks the α-position to the carbonyl, preventing metabolic oxidation at that site and thus enhancing the compound's metabolic stability.

This document serves as a comprehensive technical guide, synthesizing established chemical principles and data from closely related analogues. It provides researchers with a robust framework for the synthesis, characterization, safe handling, and potential applications of 5-bromo-2,2-dimethyl-1-indanone as a high-value building block in organic synthesis and drug discovery.

Section 1: Physicochemical and Predicted Spectroscopic Properties

The fundamental properties of 5-bromo-2,2-dimethyl-1-indanone are derived from its molecular structure. The following tables summarize its key identifiers and predicted analytical characteristics, which are crucial for its synthesis and characterization.

Table 1: Chemical Identity and Physical Properties

| Property | Value |

| CAS Number | 495414-32-9 |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| IUPAC Name | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |

| Appearance | Predicted to be an off-white to pale yellow or brown solid[3][4] |

| Solubility | Predicted to be insoluble in water, soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) |

| Storage | Store in a cool, dry, well-ventilated place, away from light and oxidizing agents[5][6] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons: 3 distinct signals in the δ 7.5-7.8 ppm range. Expect a doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. Aliphatic Protons: A singlet at δ ~2.9-3.1 ppm integrating to 2H (CH₂ at C-3). A singlet at δ ~1.2-1.4 ppm integrating to 6H for the two equivalent methyl groups (C-2 gem-dimethyl). |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal at δ > 200 ppm. Aromatic Carbons: 6 signals in the δ 120-155 ppm range, including the carbon bearing the bromine (C-5) at a characteristic shift. Quaternary Carbons: Signals for C-2 and the two aromatic bridgehead carbons. Aliphatic Carbons: Signals for the CH₂ group (C-3) and the equivalent CH₃ groups. |

| IR Spectroscopy | Strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the aryl ketone C=O stretch.[7] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | Molecular ion peaks exhibiting the characteristic bromine isotope pattern: [M]⁺ at m/z 238 and [M+2]⁺ at m/z 240 in an approximate 1:1 ratio. |

Section 2: Proposed Synthesis and Experimental Protocol

The most logical and robust method for constructing the 2,2-disubstituted indanone core is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[8][9] This approach offers high efficiency and good control over regioselectivity.

Retrosynthetic Analysis and Strategy

A retrosynthetic disconnection of the target molecule via the Friedel-Crafts reaction points to 3-(4-bromophenyl)-3-methylbutanoic acid as the key precursor. This precursor contains all the necessary atoms arranged for cyclization.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of the acid precursor, followed by its cyclization. A plausible route starts from commercially available 4-bromoisopropylbenzene.

Detailed Experimental Protocol: Stage 2 - Cyclization

This protocol details the critical intramolecular Friedel-Crafts acylation step.

Causality: The conversion of the carboxylic acid to its more reactive acid chloride derivative is essential for achieving efficient cyclization under mild conditions using a Lewis acid like aluminum chloride (AlCl₃).[9][10] Dichloromethane (DCM) is chosen as an inert solvent that is compatible with Friedel-Crafts conditions. The reaction is run at low temperature initially to control the exothermic reaction between the acid chloride and AlCl₃.

Protocol:

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(4-bromophenyl)-3-methylbutanoic acid (1.0 eq).

-

Acid Chloride Formation: Add anhydrous dichloromethane (DCM, ~5 mL per gram of acid). Cool the flask to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise over 15 minutes, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.

-

Friedel-Crafts Cyclization: In a separate flame-dried 500 mL flask, suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (~10 mL per gram of AlCl₃) and cool to 0 °C.

-

Addition: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours or until TLC/LC-MS indicates the consumption of the acid chloride.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated HCl (10 mL). This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Workup: Stir the quenched mixture until all solids dissolve. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,2-dimethyl-1-indanone.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 3: Characterization, Purification, and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the final compound.

Purification Protocol: Flash Column Chromatography

-

Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

-

Eluent System: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate), is effective.

-

Procedure: a. Prepare the column with silica gel slurried in hexanes. b. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Potential Applications and Downstream Reactions

The structural features of 5-bromo-2,2-dimethyl-1-indanone make it a highly attractive intermediate for synthesizing more complex molecules with potential therapeutic value. The indanone scaffold is present in drugs like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and numerous experimental anticancer and antiviral agents.[2][11][12]

The bromo-substituent is a key functional handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino groups. The ketone can be readily transformed into alcohols, alkenes, or amines, providing another axis for diversification.

Section 5: Safety and Handling

While no specific safety data exists for 5-bromo-2,2-dimethyl-1-indanone, information from related halo-indanones suggests it should be handled as a hazardous chemical.[13] It is predicted to be an irritant to the skin, eyes, and respiratory system.[5]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | Description | Recommended PPE |

| Skin Irritation | May cause skin irritation upon contact.[13] | Nitrile gloves, lab coat. |

| Eye Irritation | May cause serious eye irritation.[13] | Safety glasses with side shields or chemical goggles. |

| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Use only in a well-ventilated chemical fume hood. |

| Acute Toxicity | May be harmful if swallowed or inhaled. | Standard PPE; avoid ingestion and inhalation. |

Handling and Storage:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Avoid generating dust.

-

Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Wash hands thoroughly after handling.

-

Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

5-bromo-2,2-dimethyl-1-indanone stands as a promising, albeit under-explored, chemical intermediate. Its synthesis is readily achievable through established organic chemistry principles, primarily via an intramolecular Friedel-Crafts acylation. The combination of a reactive ketone, a versatile bromine handle for cross-coupling, and a metabolically robust gem-dimethylated scaffold makes it a valuable building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound offers significant potential for developing novel molecules with tailored biological and physical properties.

References

-

Serafin, K., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link][8][11][15]

-

Kotha, S., & Rashid, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33195-33215. [Link][1]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link][16]

-

Baran, P. S., & Shenvi, R. A. (2006). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 83, 184. [Link][7]

-

Payne, L. (1991). Method for producing 1-indanone derivatives. (EP0421759A2). Google Patents. [17]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][9]

-

PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link][18]

-

Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link][2][19]

-

University of York. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link][20]

-

Bäuerle, P., & Hages, M. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 215-220. [Link][21]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. [Link][22]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link][10]

-

University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link][23]

-

University of Regensburg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

-

Wang, X., et al. (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 7(40), 35909–35919. [Link][12]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 4. 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. westliberty.edu [westliberty.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 16. Indanone synthesis [organic-chemistry.org]

- 17. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]

- 18. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 20. maths.tcd.ie [maths.tcd.ie]

- 21. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 22. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 23. chemistry.utah.edu [chemistry.utah.edu]

- 24. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,2-dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,2-dimethyl-1-indanone is a halogenated derivative of 2,2-dimethyl-1-indanone, a scaffold of interest in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 2-position of the indanone core is anticipated to significantly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of 5-bromo-2,2-dimethyl-1-indanone, offering a foundational understanding for researchers exploring its potential applications. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and spectroscopic theory, drawing comparisons with well-characterized analogs such as 5-bromo-1-indanone and 2,2-dimethyl-1-indanone to provide reasoned predictions.

Introduction: The Significance of the Indanone Scaffold

The indanone framework, a fused bicyclic system composed of a benzene ring and a cyclopentanone ring, is a privileged structure in drug discovery.[1] Derivatives of indanone have demonstrated a wide array of biological activities, and the incorporation of substituents allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The gem-dimethyl substitution at the 2-position can impart steric hindrance, potentially influencing metabolic stability and receptor binding interactions. The addition of a bromine atom, a common bioisostere, can modulate lipophilicity, polarizability, and metabolic pathways. Therefore, 5-bromo-2,2-dimethyl-1-indanone represents a synthetically accessible target with intriguing potential in various research domains.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 5-bromo-2,2-dimethyl-1-indanone is foundational to understanding its physical properties. The fusion of the aromatic and aliphatic rings creates a rigid framework, while the gem-dimethyl groups and the bromine atom introduce specific electronic and steric features.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₁₁H₁₁BrO | Based on the chemical structure. |

| Molecular Weight | 239.11 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to pale yellow solid | Based on the appearance of similar indanone derivatives.[2] |

| Melting Point | Estimated: 70-85 °C | The melting point of 5-bromo-1-indanone is 126-129 °C.[3] The presence of the gem-dimethyl groups in 5-bromo-2,2-dimethyl-1-indanone may disrupt the crystal lattice packing compared to the unsubstituted analog, leading to a lower melting point. |

| Boiling Point | Estimated: >300 °C | The boiling point is expected to be significantly higher than that of 2-methyl-1-indanone (93-95 °C at 4 mmHg) due to the increased molecular weight and polarity from the bromine atom.[4] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The nonpolar aromatic ring and alkyl groups suggest solubility in organic solvents, while the overall low polarity and lack of hydrogen bonding capability predict poor water solubility.[5] |

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A plausible and efficient route for the synthesis of 5-bromo-2,2-dimethyl-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[5][6] This well-established reaction is widely used for the formation of cyclic ketones fused to aromatic rings.[7]

Caption: Proposed two-step synthesis of 5-bromo-2,2-dimethyl-1-indanone.

Detailed Experimental Protocol (Theoretical)

-

Acyl Chloride Formation: To a solution of 3-(4-bromophenyl)-3,3-dimethylpropanoic acid in an inert solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a fresh portion of dry dichloromethane and cooled to 0 °C. A Lewis acid, such as aluminum chloride, is added portion-wise.[8] The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-2,2-dimethyl-1-indanone.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. Based on the chemical structure of 5-bromo-2,2-dimethyl-1-indanone, the following spectral data can be predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | d | 1H | H-7 | The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton. |

| ~7.5 | dd | 1H | H-6 | Coupled to both H-7 and H-4. |

| ~7.3 | d | 1H | H-4 | Coupled to H-6. |

| ~2.9 | s | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring. |

| ~1.2 | s | 6H | -C(CH₃)₂ | The six equivalent protons of the two methyl groups. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| >200 | C=O (C-1) | The carbonyl carbon is typically the most downfield signal.[9] |

| ~150-155 | C-7a | Aromatic quaternary carbon adjacent to the carbonyl group. |

| ~135-140 | C-3a | Aromatic quaternary carbon. |

| ~130-135 | C-6 | Aromatic methine carbon. |

| ~125-130 | C-4 | Aromatic methine carbon. |

| ~120-125 | C-5 | Aromatic carbon bearing the bromine atom. |

| ~120 | C-7 | Aromatic methine carbon. |

| ~50 | -CH₂- (C-3) | Aliphatic methylene carbon. |

| ~45 | -C(CH₃)₂ (C-2) | Aliphatic quaternary carbon. |

| ~25 | -C(CH₃)₂ | Aliphatic methyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch of the five-membered ring ketone.[10] |

| ~3000-3100 | Medium | Aromatic C-H stretch. |

| ~2850-2960 | Medium | Aliphatic C-H stretch. |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretches. |

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

While experimental data for 5-bromo-2,2-dimethyl-1-indanone remains to be published, this technical guide provides a robust theoretical framework for its physical and spectroscopic properties. The predictions presented herein are grounded in the well-understood principles of organic chemistry and are informed by data from closely related analogs. This guide is intended to serve as a valuable resource for researchers, facilitating the design of synthetic strategies and the interpretation of future experimental findings related to this promising molecule. The synthesis and characterization of 5-bromo-2,2-dimethyl-1-indanone will undoubtedly contribute to the expanding landscape of indanone chemistry and its applications in drug discovery and beyond.

References

- BenchChem. A Comprehensive Technical Guide to 2,2-dimethyl-1-indanone. (2025).

-

PubChem. 5-Bromo-1-indanone. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available at: [Link].

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link].

-

Organic Chemistry Portal. Indanone synthesis. Available at: [Link].

-

Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link].

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link].

-

Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link].

- Google Patents. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link].

- ACS Publications. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. (2025).

-

YouTube. Friedel-Crafts acylation. Organic Chemistry Tutor. (2019). Available at: [Link].

-

Regioselective Synthesis of Indanones. Available at: [Link].

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link].

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link].

-

PubChem. 2-Indanone. National Center for Biotechnology Information. Available at: [Link].

- Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025).

-

Agilent. Interpretation of 2D NMR Spectra. Available at: [Link].

- BenchChem. Theoretical and Computational Insights into 5-Fluoro-1-indanone: A Technical Guide. (2025).

-

NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link].

-

Cheméo. Chemical Properties of 2-Bromo-1-indanone (CAS 1775-27-5). Available at: [Link].

- BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2-Dimethyl-1-indanone | CymitQuimica [cymitquimica.com]

- 3. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

- 4. 2-甲基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Khan Academy [khanacademy.org]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2,2-dimethyl-1-indanone: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of the Indanone Scaffold in Modern Synthesis

The indanone framework, a fused bicyclic system comprising a benzene and a cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and versatile functionalization potential make it a cornerstone for the synthesis of complex molecular architectures. The introduction of a bromine atom at the 5-position, coupled with gem-dimethyl substitution at the C2 position, culminates in 5-bromo-2,2-dimethyl-1-indanone – a highly valuable and versatile synthetic intermediate.

This technical guide provides an in-depth exploration of 5-bromo-2,2-dimethyl-1-indanone, from its synthesis and characterization to its extensive applications in palladium-catalyzed cross-coupling reactions. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles that govern the utility of this important building block.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO | N/A |

| Molecular Weight | 239.11 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | Not available; (5-bromo-1-indanone: 126-129 °C) | [4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [3] |

Spectroscopic Signature:

The structural integrity of 5-bromo-2,2-dimethyl-1-indanone is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and a characteristic singlet for the two equivalent methyl groups at the C2 position. The aromatic region will show a splitting pattern indicative of the substitution on the benzene ring.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbon (typically in the range of δ 205-207 ppm), the aromatic carbons, the quaternary C2 carbon, the C3 methylene carbon, and the methyl carbons.[5][6]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is the hallmark of the carbonyl (C=O) stretching vibration.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of 5-Bromo-2,2-dimethyl-1-indanone: A Proposed Pathway

Workflow for the Synthesis of 5-Bromo-2,2-dimethyl-1-indanone

Caption: Proposed two-step synthesis of 5-bromo-2,2-dimethyl-1-indanone.

Detailed Experimental Protocol (Proposed):

Part 1: Synthesis of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid

-

Alkylation of Diethyl Malonate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at 0 °C. The resulting solution is stirred for 30 minutes, followed by the dropwise addition of 3-bromobenzyl bromide. The reaction mixture is then refluxed until the starting materials are consumed (monitored by TLC). After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 2-(3-bromobenzyl)malonate.

-

Dimethylation: The product from the previous step is subjected to a second alkylation using sodium ethoxide and two equivalents of methyl iodide to introduce the two methyl groups at the alpha-position. The reaction conditions are similar to the first alkylation.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-bromobenzyl)-2,2-dimethylmalonate is saponified using a solution of potassium hydroxide in ethanol/water under reflux. After completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is then heated to induce decarboxylation, yielding 3-(3-bromophenyl)-2,2-dimethylpropanoic acid. The crude product is purified by recrystallization.

Part 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to afford the crude acid chloride.

-

Cyclization: The crude acid chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane, and cooled to 0 °C in an ice bath. Anhydrous aluminum chloride is added portion-wise, and the reaction mixture is stirred at 0 °C for a short period before being allowed to warm to room temperature. The reaction is monitored by TLC for the disappearance of the starting material.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-bromo-2,2-dimethyl-1-indanone.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of 5-bromo-2,2-dimethyl-1-indanone stems from two key reactive sites: the electrophilic carbonyl group and the versatile carbon-bromine bond. The latter is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles.[8][9][10][11][12][13]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Caption: Key cross-coupling reactions of 5-bromo-2,2-dimethyl-1-indanone.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[6]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol (Illustrative):

-

To a reaction vessel, add 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

-

A degassed solvent system, typically a mixture of toluene and water, is added.

-

The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~85 |

(Yields are estimated based on similar reactions with 5-bromo-1-indanone)[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is instrumental for the synthesis of arylamines from aryl halides.[8][11][13]

Mechanism Insight: The mechanism is similar to the Suzuki coupling, but involves the formation of a palladium-amide complex followed by reductive elimination to form the C-N bond.

Experimental Protocol (Illustrative):

-

In a glovebox, a reaction tube is charged with 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq.).

-

The amine (1.2 eq.) and an anhydrous solvent (e.g., toluene or dioxane) are added.

-

The tube is sealed and heated to the required temperature (typically 80-110 °C).

-

After the reaction is complete, it is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the product is purified by chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10]

Mechanism Insight: This reaction typically involves a dual catalytic system of palladium and copper. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Experimental Protocol (Illustrative):

-

To a mixture of 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%) in a degassed solvent like THF or DMF, is added a base, typically an amine such as triethylamine or diisopropylamine.

-

The terminal alkyne (1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up involves dilution with an organic solvent, washing with aqueous ammonium chloride to remove copper salts, followed by standard aqueous work-up and purification.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction couples the aryl halide with an alkene to form a new C-C bond.[9][12]

Mechanism Insight: The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base.

Experimental Protocol (Illustrative):

-

A mixture of 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed vessel.

-

Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water. The product is then purified by chromatography.

Safety and Handling

As with all brominated organic compounds, 5-bromo-2,2-dimethyl-1-indanone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion and Future Outlook

5-Bromo-2,2-dimethyl-1-indanone stands as a testament to the power of strategic molecular design. Its robust synthetic accessibility and the remarkable versatility of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions position it as a key building block for the rapid generation of molecular complexity. For the medicinal chemist, it offers a reliable scaffold for the synthesis of novel therapeutics, particularly in the realm of neurodegenerative diseases.[1] For the materials scientist, it provides a platform for the construction of novel conjugated systems. The continued exploration of the reactivity of this intermediate will undoubtedly unlock new avenues in chemical synthesis and drug discovery.

References

- (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.

-

Wikipedia. (2024, November 26). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Wikipedia. (2024, December 19). Heck reaction. In Wikipedia. [Link]

- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

SpectraBase. (n.d.). 2,2-DIMETHYL-1-INDANONE. Retrieved January 17, 2026, from [Link]

- Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

-

National Center for Biotechnology Information. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. [Link]

- American Chemical Society. (2026, January 12).

- Journal of Physical Science. (2018, February 25). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.

- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....

-

Wikipedia. (2024, November 18). Friedel–Crafts reaction. In Wikipedia. [Link]

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed Central.

- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

- ChemRxiv. (n.d.).

- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

- ChemRxiv. (n.d.).

- National Center for Biotechnology Information. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PubMed Central.

- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.